
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a chemical compound with the molecular formula C11H11BrF5NS and a molecular weight of 364.1728 . This compound is characterized by the presence of a bromine atom attached to a benzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps. One common method starts with the bromination of benzyl chloride to form 3-bromo-benzyl chloride. This intermediate is then reacted with 2-pentafluoroethylsulfanyl-ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The bromine and pentafluoroethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it useful in various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- (3-Iodo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- (3-Fluoro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
Uniqueness
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of both bromine and pentafluoroethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H11BrF5NS |
|---|---|
Molekulargewicht |
364.17 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11BrF5NS/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI-Schlüssel |
NPEWDOBLULFEOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CNCCSC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
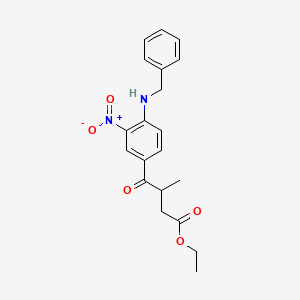
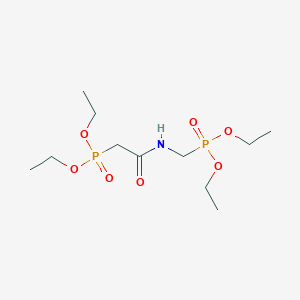


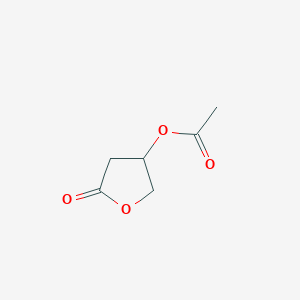

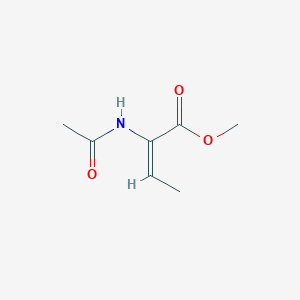



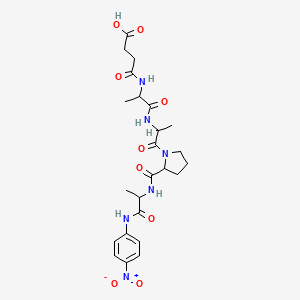
![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)
